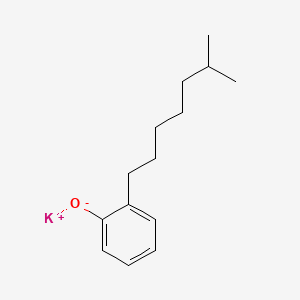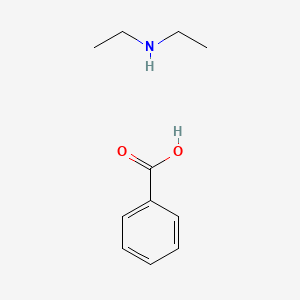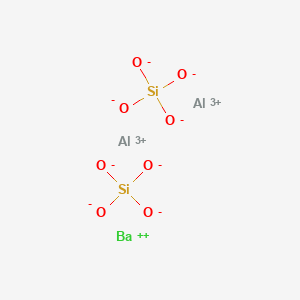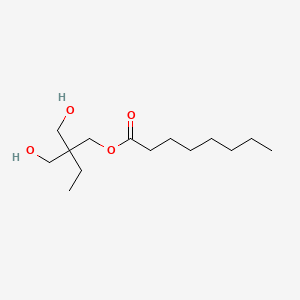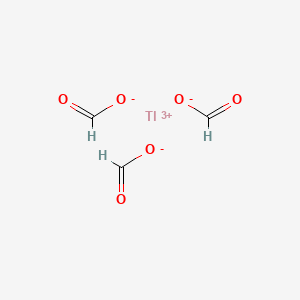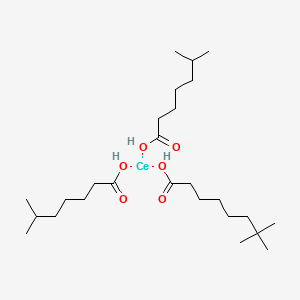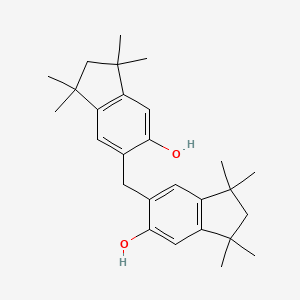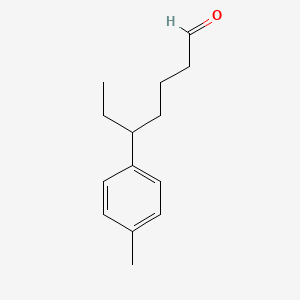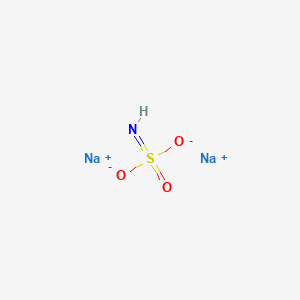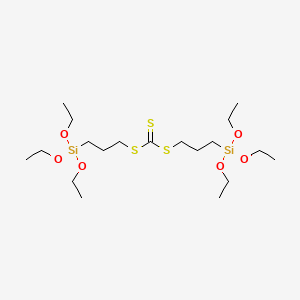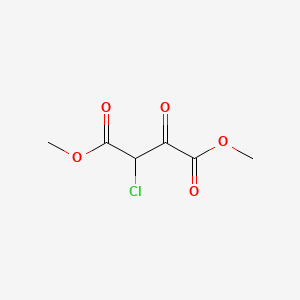
Dimethyl chlorooxosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl chlorooxosuccinate can be synthesized through the chlorination of dimethyl oxosuccinate. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the oxosuccinate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to achieve the desired product.
化学反応の分析
Types of Reactions
Dimethyl chlorooxosuccinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Reduction Reactions: Reduction of this compound can lead to the formation of dimethyl oxosuccinate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted succinates, depending on the nucleophile used.
Oxidation Reactions: Products may include higher oxidation state compounds, such as carboxylic acids.
Reduction Reactions: Products include reduced forms of the original compound, such as dimethyl oxosuccinate.
科学的研究の応用
Dimethyl chlorooxosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of dimethyl chlorooxosuccinate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing for substitution reactions to occur. The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of succinic acid derivatives. The molecular targets and pathways involved in its biological activity are still under investigation.
類似化合物との比較
Similar Compounds
Dimethyl oxosuccinate: Lacks the chloro group and has different reactivity.
Diethyl chlorooxosuccinate: Similar structure but with ethyl ester groups instead of methyl.
Chlorosuccinic acid: Contains a chloro group but lacks ester groups.
Uniqueness
Dimethyl chlorooxosuccinate is unique due to the presence of both chloro and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
35073-82-6 |
|---|---|
分子式 |
C6H7ClO5 |
分子量 |
194.57 g/mol |
IUPAC名 |
dimethyl 2-chloro-3-oxobutanedioate |
InChI |
InChI=1S/C6H7ClO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3H,1-2H3 |
InChIキー |
HQOMJNUPLXPBNB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(=O)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



